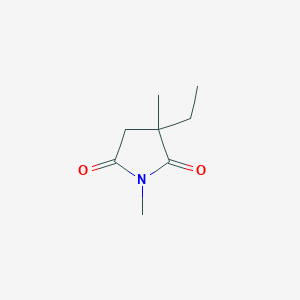
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione is an organic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.1943 g/mol . It is also known by other names such as succinimide, 2-ethyl-N,2-dimethyl- and N,α-dimethyl-α-ethylsuccinimide . This compound is a derivative of pyrrolidinedione, a class of compounds known for their diverse chemical properties and applications.
準備方法
The synthesis of 3-ethyl-1,3-dimethyl-2,5-pyrrolidinedione typically involves the reaction of ethyl and methyl-substituted succinimides under specific conditions. One common method includes the alkylation of succinimide derivatives with ethyl and methyl groups in the presence of a base . Industrial production methods may involve more complex processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity .
化学反応の分析
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 3-ethyl-1,3-dimethyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes.
類似化合物との比較
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione can be compared with other similar compounds such as:
- 2-Ethyl-2,N-dimethyl-succinimide
- 3-Ethyl-1,3-dimethyl-pyrrolidine-2,5-dione
- 2-Ethyl-2-methyl-N-methyl-succinimide
These compounds share similar structural features but differ in their specific substituents and chemical properties . The uniqueness of 3-ethyl-1,3-dimethyl-2,5-pyrrolidinedione lies in its specific combination of ethyl and methyl groups, which confer distinct reactivity and applications.
特性
CAS番号 |
13861-99-9 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2/c1-4-8(2)5-6(10)9(3)7(8)11/h4-5H2,1-3H3 |
InChIキー |
SZXUVNXLZXDSLJ-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C)C |
正規SMILES |
CCC1(CC(=O)N(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















